1-Cyclopropyl-7-8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester . Its structure comprises a quinoline core with the following substituents:
- Cyclopropyl group at the N1 position.
- Difluoro substituents at positions 7 and 8.
- Methoxy group at position 6.
- Oxo group at position 4.
- Ethyl ester at position 3.
The molecular structure is represented by the SMILES notation:CCOC(=O)C1=CN(C2CC2)c3c(F)c(F)c(OC)cc3C1=O .
Table 1: Key Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Quinoline Core | Central | Heterocyclic System |
| Cyclopropyl | N1 | Aliphatic Ring |
| Difluoro | 7,8 | Halogen Substituents |
| Methoxy | 6 | Ether Group |
| Oxo | 4 | Ketone Group |
| Ethyl Ester | 3 | Carboxylic Ester |
Synonyms and Registry Identifiers
The compound is recognized under multiple names and identifiers:
Table 2: Synonyms and Registry Data
| Synonym | CAS Number | PubChem CID |
|---|---|---|
| Ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | 1329836-33-0 | 71315095 |
| Moxifloxacin Impurity Q | 1329836-33-0 | 71315095 |
| BCP34178 | 1329836-33-0 | 71315095 |
| DS-002820 | 1329836-33-0 | 71315095 |
| CS-0164480 | 1329836-33-0 | 71315095 |
Note : A positional isomer (6,7-difluoro-8-methoxy variant) with CAS 112811-71-9 is distinct and excluded from this analysis .
Molecular Formula and Weight
The molecular formula is C₁₆H₁₅F₂NO₄ , with a computed molecular weight of 323.29 g/mol .
Table 3: Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅F₂NO₄ |
| Molecular Weight (g/mol) | 323.29 |
| SMILES Notation | CCOC(=O)C1=CN(C2CC2)c3c(F)c(F)c(OC)cc3C1=O |
| InChI Key | InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)c(F)c(F)cc3C1=O |
Properties
IUPAC Name |
ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4/c1-3-23-16(21)10-7-19(8-4-5-8)14-9(15(10)20)6-11(22-2)12(17)13(14)18/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQYUXHBKLYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)OC)F)F)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
-
Aniline Precursor : The synthesis begins with a substituted aniline containing the cyclopropylamino group, fluorine atoms at positions 7 and 8, and a methoxy group at position 6.
-
Condensation with DEEM : The aniline reacts with DEEM in a high-boiling solvent like 1,4-dioxane or toluene under reflux. This forms an ethoxymethylene intermediate.
-
Cyclization : Heating induces cyclization, yielding the quinoline skeleton with the ester group at position 3.
Example Conditions :
Functional Group Compatibility
-
Cyclopropyl Group : Introduced via cyclopropylamine during aniline preparation.
-
Fluorine Atoms : Typically added via electrophilic fluorination or using fluorinated building blocks.
-
Methoxy Group : Introduced via nucleophilic substitution (e.g., using methyl iodide on a hydroxylated precursor).
Esterification of the Carboxylic Acid Precursor
If the carboxylic acid form (1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ) is accessible, esterification provides a direct route to the ethyl ester.
Acid-to-Ester Conversion
-
Activation of Carboxylic Acid : The acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
-
Esterification : Reaction with ethanol in the presence of a base (e.g., pyridine) yields the ethyl ester.
Example Conditions :
-
Reagents : SOCl₂, ethanol
-
Solvent : Toluene or solvent-free
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Optimized Protocol
-
Microwave Cyclization : Substitute conventional heating with microwave irradiation during the Gould-Jacobs cyclization.
-
Conditions :
Green Chemistry Approaches
Aqueous Media Condensation
Recent studies highlight aqueous-phase reactions for eco-friendly synthesis.
Solvent-Free Reactions
Eliminating solvents reduces waste and simplifies purification:
-
Mechanochemical Synthesis : Ball milling with DEEM and aniline derivatives.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Used in the development of new pharmaceuticals, especially antibiotics.
Industry: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of compounds derived from 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Substituent Variations at Key Positions
The biological activity and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions C-6, C-7, and C-6. Below is a comparative analysis of structurally related compounds:
Impact of Substituents on Reactivity and Stability
- Fluorine vs. Chlorine at C-7 : The target compound’s difluoro configuration at C-7/C-8 reduces electrophilicity compared to chloro-nitro analogs (e.g., ), diminishing reactivity in nucleophilic aromatic substitution but improving metabolic stability .
- Methoxy at C-6 : The methoxy group in the target compound enhances DNA gyrase binding compared to C-6 unsubstituted or hydroxy variants (e.g., ), while also reducing phototoxicity risks .
- Ethyl Ester vs. Methyl Ester : Ethyl esters (e.g., target compound) exhibit slower hydrolysis rates than methyl esters (e.g., ), prolonging circulation time before conversion to the active carboxylic acid form .
Antibacterial Activity
- Target Compound : The 7,8-difluoro-6-methoxy configuration optimizes activity against Gram-positive bacteria (e.g., S. pneumoniae) by enhancing topoisomerase IV inhibition .
- Piperazinyl Derivatives : Compounds with piperazine at C-7 (e.g., ) show broader Gram-negative coverage (e.g., E. coli) due to increased hydrophilicity and outer membrane penetration .
- Trifluoro Analogs : The 6,7,8-trifluoro substitution (e.g., ) improves potency but may increase cytotoxicity due to heightened lipophilicity .
Biological Activity
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester, often referred to as a fluoroquinolone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its efficacy against various pathogens and its potential therapeutic applications.
- Molecular Formula : C16H15F2N O4
- Molecular Weight : 323.29 g/mol
- CAS Number : 1329836-33-0
- IUPAC Name : Ethyl 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-quinoline-3-carboxylate
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial and anticancer properties. Research has demonstrated that it exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline has been shown to inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) values indicate its potency against various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound can be a valuable agent in treating infections caused by these pathogens.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes, which are crucial for DNA replication.
A study conducted on human cancer cell lines demonstrated the following effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 12 |
The observed IC50 values reflect the compound's potential as a chemotherapeutic agent.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antibacterial Efficacy Study : A recent study published in Pharmaceutical Research found that the compound exhibited strong antibacterial activity comparable to existing antibiotics. It was effective against multidrug-resistant strains of bacteria, highlighting its potential as a new therapeutic option in infectious disease management .
- Mechanism of Action Investigation : Research published in Journal of Medicinal Chemistry elucidated the mechanism through which this compound induces apoptosis in cancer cells. The study showed that it activates caspase pathways leading to programmed cell death, making it a candidate for further development as an anticancer drug .
- Safety and Toxicology Assessment : Toxicological evaluations indicated that the compound has a favorable safety profile with low cytotoxicity at therapeutic doses. This was assessed using various human cell lines, demonstrating minimal adverse effects compared to traditional chemotherapeutics .
Q & A
Basic: What are the key steps in synthesizing 1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester?
Methodological Answer:
The synthesis typically involves:
- Step 1: Refluxing 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with NaOH in ethanol to introduce substituents (e.g., ethoxy/methoxy groups) via nucleophilic substitution .
- Step 2: Isolation via solvent extraction (e.g., EtOAc) and purification by crystallization, yielding ~75% product .
- Step 3: Monitoring via TLC to confirm reaction completion .
Key intermediates (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are synthesized using diazotization and chlorination .
Basic: How is the compound’s structure confirmed experimentally?
Methodological Answer:
- X-ray crystallography identifies dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) and hydrogen-bonded dimers .
- NMR/IR spectroscopy validates substituent positions (e.g., methoxy, cyclopropyl) and carbonyl stretching frequencies (~1700 cm⁻¹) .
- Mass spectrometry confirms molecular weight (e.g., m/z 323.30 for C₁₆H₁₅F₂NO₄) .
Basic: What methods ensure purity and quality control?
Methodological Answer:
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (e.g., desfluoroenrofloxacin) .
- Pharmacopeial tests include pH (5.1–5.7), osmolality (260–330 mOsmol/kg), and sterility compliance .
- TLC monitors reaction progress using silica plates and UV visualization .
Advanced: How can synthesis yields be optimized while minimizing side products?
Methodological Answer:
- Catalyst selection: Magnesium methylate improves esterification efficiency in malonic acid diethyl ester reactions .
- Reaction time control: Shorter reflux durations (e.g., 0.5 hours) reduce degradation .
- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance substituent introduction .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation: Cross-reference X-ray data (e.g., bond lengths/angles) with NMR/IR .
- Decoupling experiments in NMR distinguish overlapping signals (e.g., cyclopropyl vs. methoxy protons) .
- Isotopic labeling (e.g., ¹³C) clarifies ambiguous carbon environments .
Advanced: What functional group modifications impact biological activity?
Methodological Answer:
- Methoxy → Ethoxy substitution alters pharmacokinetics (e.g., solubility, bioavailability) .
- Piperazinyl introduction (e.g., octahydro-pyrrolopyridine) enhances gram-negative bacterial targeting .
- Fluorine position adjustments influence antibacterial potency via steric/electronic effects .
Advanced: Which analytical techniques are critical for impurity profiling?
Methodological Answer:
- LC-MS/MS identifies trace impurities (e.g., 7-chloro derivatives) with LOD <0.1% .
- GC-MS detects residual solvents (e.g., ethanol, toluene) post-synthesis .
- Ion chromatography quantifies inorganic impurities (e.g., Na⁺, Cl⁻) .
Advanced: How are intermediates isolated during multi-step synthesis?
Methodological Answer:
- Column chromatography (silica gel, hexane/EtOAc gradient) separates intermediates (e.g., tert-butyl esters) .
- Crystallization from toluene/water mixtures purifies carboxylic acid intermediates .
- pH-controlled extraction isolates zwitterionic species (e.g., at pH 5–6) .
Advanced: How do solubility and stability influence formulation design?
Methodological Answer:
- pH adjustment (5.1–5.7) optimizes aqueous solubility while preventing ester hydrolysis .
- Lyophilization enhances stability by removing hydrolytic water .
- Excipient screening (e.g., cyclodextrins) improves bioavailability in solid dispersions .
Advanced: What structural features drive structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
